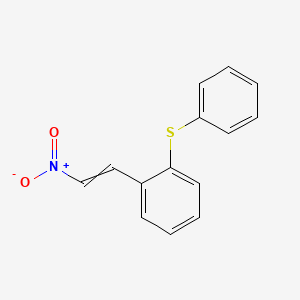
N-(14-Amino-3,6,9,12-tetraazatetradecan-1-YL)octadec-9-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(14-Amino-3,6,9,12-tetraazatetradecan-1-YL)octadec-9-enamide is a complex organic compound characterized by its unique structure, which includes multiple amine groups and a long aliphatic chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(14-Amino-3,6,9,12-tetraazatetradecan-1-YL)octadec-9-enamide typically involves multi-step organic reactions. One common method includes the reaction of octadec-9-enoic acid with a polyamine such as 3,6,9,12-tetraazatetradecan-1-amine under specific conditions to form the desired amide bond. The reaction is usually carried out in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(14-Amino-3,6,9,12-tetraazatetradecan-1-YL)octadec-9-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amine groups in the compound can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding oxo-compounds or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or secondary amines.
Aplicaciones Científicas De Investigación
N-(14-Amino-3,6,9,12-tetraazatetradecan-1-YL)octadec-9-enamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential role in cellular signaling and as a ligand for receptor studies.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of novel materials, such as polymers and surfactants.
Mecanismo De Acción
The mechanism of action of N-(14-Amino-3,6,9,12-tetraazatetradecan-1-YL)octadec-9-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple amine groups allow it to form hydrogen bonds and electrostatic interactions with target molecules, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 14-Amino-3,6,9,12-tetraoxatetradecan-1-ol
- 14-Azido-3,6,9,12-tetraoxatetradecan-1-amine
Uniqueness
N-(14-Amino-3,6,9,12-tetraazatetradecan-1-YL)octadec-9-enamide is unique due to its combination of a long aliphatic chain with multiple amine groups, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with a wide range of molecular targets, making it versatile for various applications.
Propiedades
Número CAS |
140707-38-6 |
|---|---|
Fórmula molecular |
C28H60N6O |
Peso molecular |
496.8 g/mol |
Nombre IUPAC |
N-[2-[2-[2-[2-(2-aminoethylamino)ethylamino]ethylamino]ethylamino]ethyl]octadec-9-enamide |
InChI |
InChI=1S/C28H60N6O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28(35)34-27-26-33-25-24-32-23-22-31-21-20-30-19-18-29/h9-10,30-33H,2-8,11-27,29H2,1H3,(H,34,35) |
Clave InChI |
WTGUIWKAZCDJPR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)NCCNCCNCCNCCNCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


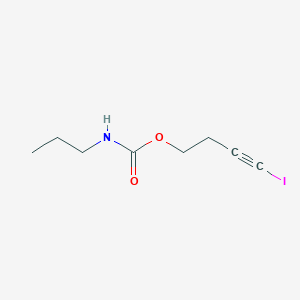
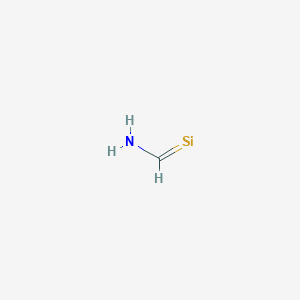
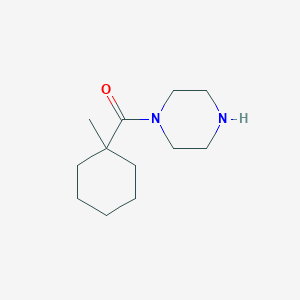
![{[1-Methoxy-2-(methoxymethyl)pentan-2-yl]oxy}(trimethyl)silane](/img/structure/B14275523.png)

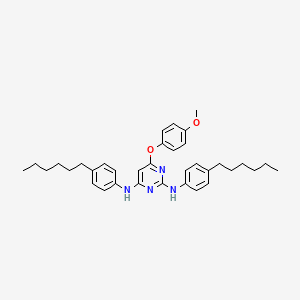
![{[2-(Benzyloxy)-1-phenoxyethenyl]oxy}(trimethyl)silane](/img/structure/B14275550.png)
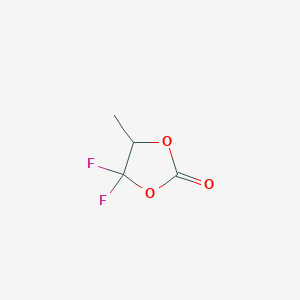
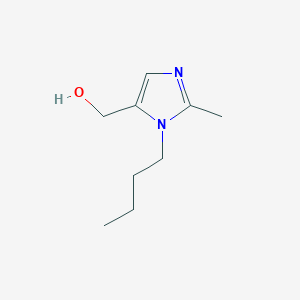
![6-[({2-[Bis(2-hydroxyethyl)amino]ethyl}amino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14275562.png)
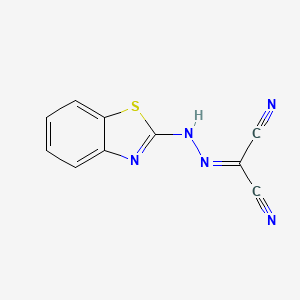
![Benzenesulfonamide, 4-methyl-N-[2-(4-methylphenyl)-2-oxoethyl]-](/img/structure/B14275571.png)
